Stereochemical Identity as a Distinct Impurity
The stereochemistry of the compound is its primary differentiator. (3R,5R)-Rosuvastatin Lactone is a specific stereoisomer, an enantiomer of the active drug substance rosuvastatin. This is in direct contrast to the active form of the drug, which is the (3R,5S) enantiomer. The difference in spatial arrangement results in distinct chromatographic retention times on chiral stationary phases, which is the fundamental basis for its quantification as a separate impurity. [1]
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (3R,5R) configuration |
| Comparator Or Baseline | Active drug: (3R,5S) configuration; Other isomers: (3S,5R) and (3S,5S) configurations |
| Quantified Difference | Opposite stereochemistry at C5 position relative to the active drug. No quantitative difference reported for this specific isomer; its value lies in its distinct identity as a unique chemical entity for analytical separation. |
| Conditions | As defined by IUPAC nomenclature and confirmed by chiral analytical methods (HPLC, NMR). |
Why This Matters
For procurement, this confirms the need to specify and source the exact (3R,5R) stereoisomer, as other isomers will co-elute or fail to provide the correct reference for impurity peak identification, invalidating the analytical method.
- [1] Pharmaffiliates. (n.d.). Rosuvastatin (3R,5R)-Lactone. CAS No: 1422954-11-7. View Source
